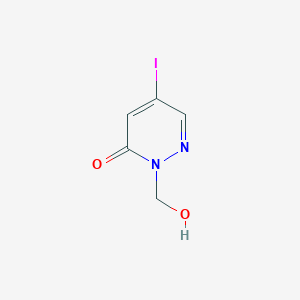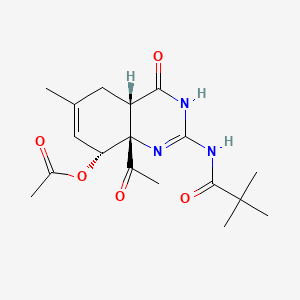![molecular formula C6H4IN3 B13099716 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1432060-37-1](/img/structure/B13099716.png)
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free, additive-free method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can yield triazolopyridines.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine typically involve scalable and environmentally friendly processes such as microwave irradiation and mechanochemical synthesis, which offer high yields and broad substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, often facilitated by oxidizing agents like NaOCl or MnO2.
Substitution: The iodine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Catalysts: Copper acetate for cycloaddition reactions
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It acts as a scaffold for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is used in the study of enzyme inhibitors, such as JAK1 and JAK2 inhibitors.
Material Sciences: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mécanisme D'action
The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-A]pyridines: Another class of triazolopyridines with similar synthetic routes and applications.
Uniqueness
2-Iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in the development of new pharmaceuticals and materials .
Propriétés
Numéro CAS |
1432060-37-1 |
|---|---|
Formule moléculaire |
C6H4IN3 |
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H |
Clé InChI |
KRHPHZSDBGDRIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NN2C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)










